4-Bromo-6-cyclopentylpyrimidine
Overview
Description
4-Bromo-6-cyclopentylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol. It is a brominated derivative of pyrimidine, featuring a cyclopentyl group at the 6-position. This compound is of interest in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-6-cyclopentylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 6-cyclopentylpyrimidine using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-cyclopentylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 4-bromo-6-cyclopentylpyrimidinol.
Substitution: Substitution reactions can lead to the formation of substituted pyrimidines with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-Bromo-6-cyclopentylpyrimidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Industry: It is utilized in the chemical industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-6-cyclopentylpyrimidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Bromopyrimidine
6-Bromopyrimidine
4-Bromo-6-methylpyrimidine
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Properties
IUPAC Name |
4-bromo-6-cyclopentylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETYUZZLTZTKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297853 | |
Record name | Pyrimidine, 4-bromo-6-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-17-3 | |
Record name | Pyrimidine, 4-bromo-6-cyclopentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-bromo-6-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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